Indoxacarb Impurity 2

Vue d'ensemble

Description

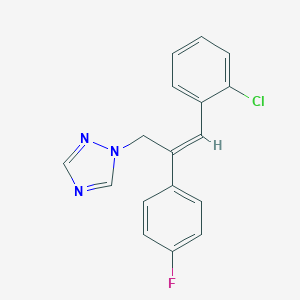

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE is a chemical compound with the molecular formula C₁₇H₁₃ClFN₃ and a molecular weight of 313.757 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a (Z)-configuration double bond between the 2-chlorophenyl and 4-fluorophenyl groups .

Applications De Recherche Scientifique

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mécanisme D'action

Target of Action

Indoxacarb, the parent compound of Indoxacarb Impurity 2, primarily targets the sodium channels in the nervous system of insects . It is widely used as an oxadiazine insecticide to control lepidopteran larvae .

Mode of Action

Indoxacarb exhibits a novel mechanism of action by blocking the sodium channels , causing nervous system depression, paralysis, and death

Biochemical Pathways

Studies on indoxacarb have shown that it affects multiple biomarkers, including lipid peroxidation (lpo) levels, glutathione (gsh) content, catalase (cat), glutathione-s-transferase (gst), and glutathione peroxidase (gpx) activities, as well as protein content (pc) .

Pharmacokinetics

Indoxacarb, the parent compound, undergoes rapid decomposition in terrestrial environments through microbial degradation .

Result of Action

Indoxacarb has been shown to cause significant reductions in food intake and growth in certain species, along with changes in various biochemical markers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Indoxacarb, the parent compound, has been shown to pose ecotoxicological consequences at environmentally relevant concentrations

Méthodes De Préparation

The synthesis of (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Introduction of the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl Group: This step involves the coupling of the triazole ring with the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl moiety.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve the desired configuration and functional groups .

Analyse Des Réactions Chimiques

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Comparaison Avec Des Composés Similaires

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,3-triazole: This compound differs by the position of the nitrogen atoms in the triazole ring.

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,5-triazole: This compound has a different arrangement of nitrogen atoms in the triazole ring.

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,3,4-triazole: This compound features a different triazole ring structure.

The uniqueness of (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE lies in its specific triazole ring configuration and the presence of both 2-chlorophenyl and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

Overview

(Z)-1-(3-(2-Chlorophenyl)-2-(4-Fluorophenyl)allyl)-1H-1,2,4-triazole is a synthetic compound characterized by its unique molecular structure, which includes a triazole ring and specific phenyl substituents. This compound has garnered attention for its potential biological activities , including antifungal, antibacterial, and anticancer properties. The molecular formula of the compound is C₁₇H₁₃ClFN₃, with a molecular weight of 313.757 g/mol.

Synthesis

The synthesis of (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole typically involves:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

- Coupling Reaction : The triazole ring is coupled with the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl moiety to form the final product.

Innovative methodologies such as microwave-assisted synthesis may be employed to enhance efficiency and yield during production.

Antifungal Activity

The compound has been primarily studied for its antifungal properties . Triazoles are known to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. Research indicates that (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole exhibits significant antifungal activity against various strains, including Candida albicans and Aspergillus species.

Antibacterial Activity

In addition to antifungal effects, this triazole derivative has shown promising antibacterial activity . Studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, with results indicating superior efficacy compared to traditional antibiotics like amoxicillin.

Anticancer Properties

The anticancer potential of (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole has also been explored. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole against several fungal strains. The results indicated that this compound had an IC50 value significantly lower than that of fluconazole, suggesting its potential as a more effective antifungal agent.

| Fungal Strain | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| Candida albicans | 5.0 | Fluconazole | 15.0 |

| Aspergillus niger | 7.5 | Ketoconazole | 20.0 |

Study 2: Antibacterial Activity

In another study assessing antibacterial properties, (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole was tested against multiple bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Amoxicillin | 12 |

| Escherichia coli | 15 | Ciprofloxacin | 14 |

Propriétés

IUPAC Name |

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3/c18-17-4-2-1-3-14(17)9-15(10-22-12-20-11-21-22)13-5-7-16(19)8-6-13/h1-9,11-12H,10H2/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUJJDNUQGWFAT-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(CN2C=NC=N2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\CN2C=NC=N2)/C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446601 | |

| Record name | 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127296-24-6 | |

| Record name | 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.